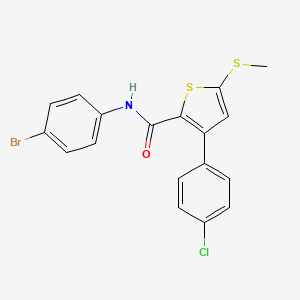

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNOS2/c1-23-16-10-15(11-2-6-13(20)7-3-11)17(24-16)18(22)21-14-8-4-12(19)5-9-14/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMQKXWAPDSNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of a methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Preparation Methods

| Step | Description |

|---|---|

| Step 1 | Coupling of 4-bromophenyl and 4-chlorophenyl derivatives. |

| Step 2 | Introduction of methylsulfanyl group. |

| Step 3 | Optimization using catalysts and controlled temperatures. |

Medicinal Chemistry

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide has shown promising activity as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with specific molecular targets in biological systems, potentially inhibiting essential biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiophene have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial lipid biosynthesis or interfering with cellular processes.

Anticancer Properties

The compound has been explored for its anticancer potential, particularly against breast cancer cell lines. Studies have shown that certain derivatives exhibit cytotoxic activity against various human cancer cell lines, indicating their potential as therapeutic agents.

Agriculture

In agricultural research, this compound has been evaluated for its pesticidal activity , particularly against fungal pathogens and insect pests. Its effectiveness in this area suggests potential applications in crop protection and sustainable agriculture practices.

Materials Science

Due to its unique chemical structure, this compound has been explored for use in the development of novel materials with specific electronic or optical properties. This can include applications in organic electronics or photonic devices.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-bromo-N-[(4-chlorophenyl)methyl]aniline | Halogenated aromatic structures | Antimicrobial |

| 4-[(4-bromophenyl)ethynyl]pyridine | Bromophenyl group | Coordination chemistry |

Uniqueness

This compound is unique due to its combination of halogens (bromine and chlorine), a methylsulfanyl group, and a thiophene moiety in a single molecule. This structural complexity provides distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Modified Aryl Groups

3-(4-Chlorophenyl)-5-(methylsulfanyl)-N-(4-phenoxyphenyl)thiophene-2-carboxamide ()

- Structural Differences: Replaces the N-(4-bromophenyl) group with a phenoxyphenyl moiety.

- Bioactivity: Demonstrated anticancer activity, suggesting that the thiophene core and 4-chlorophenyl group are critical for activity. The phenoxyphenyl group may enhance solubility but reduce receptor affinity compared to bromophenyl .

Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide]thiophene-2-carboxylate ()

Oxadiazole and Triazole Analogs

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole ()

- Structural Differences : Oxadiazole core instead of thiophene, with a ketone-linked bromophenyl group.

- Bioactivity : Showed 59.5% anti-inflammatory activity (vs. 64.3% for indomethacin), indicating halogenated aryl groups contribute to anti-inflammatory effects .

2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

Structure-Activity Relationship (SAR) Analysis

Key Findings:

Halogenated Aryl Groups :

- 4-Bromophenyl : Enhances lipophilicity and π-π stacking in receptor binding (e.g., rimonabant ).

- 4-Chlorophenyl : Improves bioactivity in anticancer and anti-inflammatory agents (e.g., thiophene derivatives ).

Sulfur-Containing Moieties :

- Methylsulfanyl (-SMe) : Increases metabolic stability and electron-withdrawing effects, enhancing thiophene reactivity .

- Sulfonamide/Sulfonyl : Improves solubility and target affinity (e.g., triazole derivatives ).

Core Heterocycle :

Comparative Data Table

Biological Activity

N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of halogens (bromine and chlorine), a methylsulfanyl group, and a thiophene moiety, which contribute to its pharmacological properties. This article reviews its biological activity, including antimicrobial and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrClNOS2, with a molecular weight of 438.79 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide |

| Molecular Formula | C18H13BrClNOS2 |

| Molecular Weight | 438.79 g/mol |

| CAS Number | 477858-02-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of 4-bromophenyl and 4-chlorophenyl derivatives through a thiophene ring, followed by the introduction of the methylsulfanyl group. Reaction conditions often require catalysts and controlled environments to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiophene have been shown to possess antibacterial and antifungal activities. The antimicrobial efficacy is often attributed to their ability to disrupt bacterial lipid biosynthesis or interfere with cellular processes .

In a study assessing related compounds, certain derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, using methods such as the turbidimetric method for bacterial strains .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research involving structurally related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation .

A notable study found that specific derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cancer cell growth. Molecular docking studies suggested that these compounds interact with key protein targets involved in cancer progression .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes or receptors. The halogen atoms may enhance binding affinity due to their electronegative nature, while the thiophene ring contributes to the overall structural stability necessary for biological interactions .

Case Studies

- Antimicrobial Study : A study evaluated several thiophene derivatives against common bacterial strains. The results indicated that those containing bromine and chlorine substitutions had enhanced antimicrobial activity compared to their non-substituted counterparts.

- Anticancer Evaluation : A series of experiments conducted on MCF7 cells demonstrated that compounds similar to this compound significantly inhibited cell growth through apoptosis induction mechanisms.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide?

The synthesis typically involves multi-step reactions, including:

- Esterification and hydrazide formation : Starting with chlorobenzoic acid derivatives, followed by hydrazination to generate intermediates like 4-chlorophenylhydrazide .

- Oxadiazole ring formation : Using cyanogen bromide to cyclize hydrazides into 1,3,4-oxadiazole derivatives .

- Coupling reactions : Amide bond formation between the oxadiazole amine and a substituted benzoyl chloride (e.g., 3-methylsulfanylbenzoyl chloride) under anhydrous conditions with sodium hydride in tetrahydrofuran (THF) .

Optimization tips : Use inert atmospheres (argon/nitrogen) to prevent oxidation of sulfur-containing groups and monitor reaction progress via TLC or HPLC .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic ring functionalization .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine/chlorine signatures) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase columns and UV detection at 254 nm .

Critical note : Ensure complete removal of solvents (e.g., THF) via vacuum drying to avoid interference in spectral analysis .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving sulfur and halogen atom positions .

- Hydrogen bonding analysis : Apply graph set theory (as per Etter’s formalism) to classify hydrogen bond patterns, which influence packing and stability .

Example : The methylsulfanyl group may participate in C–H···S interactions, detectable via SHELXL’s electron density maps .

Advanced: How do structural modifications at the thiophene ring impact biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance electrophilicity, improving interactions with enzymatic targets like kinases or oxidoreductases .

- Sulfur oxidation : Methylsulfanyl groups can be oxidized to sulfoxides/sulfones, altering solubility and binding affinity (e.g., tested via HO/KMnO oxidation followed by bioassays) .

Case study : Thiophene derivatives with 4-chlorophenyl groups showed 59–62% inhibition in carrageenan-induced edema models, linked to reduced COX-2 activity .

Advanced: How to address contradictions in reported bioactivity data for this compound?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize activity metrics .

- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent-induced cytotoxicity artifacts .

- Dose-response validation : Perform IC/EC curves across 3+ biological replicates to confirm reproducibility .

Basic: What intermediates are critical in synthesizing this compound, and how are they stabilized?

- Key intermediates :

- Methyl 4-chlorobenzoate (esterification product) .

- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (cyclized intermediate) .

- Stabilization : Store intermediates at –20°C under nitrogen to prevent hydrolysis/oxidation. Use amber vials for light-sensitive intermediates .

Advanced: What role do hydrogen-bonding networks play in the compound’s solid-state properties?

- Graph set analysis : Classify motifs like (dimer-forming) or (chain-forming) to predict solubility and melting points .

- Impact on bioavailability : Strong N–H···O interactions may reduce dissolution rates, necessitating co-crystallization with hydrophilic carriers .

Advanced: What in vitro models are suitable for evaluating anticancer mechanisms?

- Apoptosis assays : Use Annexin V/PI staining in HeLa or A549 cells to quantify programmed cell death .

- Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, comparing to reference inhibitors like gefitinib .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.